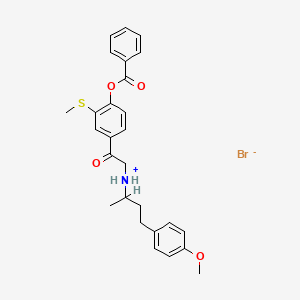

(+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2-(4-benzoyloxy-3-methylsulfanylphenyl)-2-oxoethyl]-[4-(4-methoxyphenyl)butan-2-yl]azanium;bromide . This name adheres to IUPAC guidelines through the following breakdown:

- Parent structure : The azanium (quaternary ammonium) ion forms the core, with a bromide counterion.

- Substituents on the ammonium center :

- A 2-oxoethyl group attached to a 4-(benzoyloxy)-3-(methylthio)phenyl ring.

- A 4-(4-methoxyphenyl)butan-2-yl group.

- Functional group prioritization : The benzoyloxy (benzate ester) and methylsulfanyl (thioether) groups are prioritized as prefixes due to their higher seniority over alkyl chains.

The systematic classification identifies the compound as a cationic quaternary ammonium salt with a bromine anion, categorized under heterocyclic ammonium derivatives due to its aromatic phenyl and methoxyphenyl substituents.

| Nomenclature Component | Description |

|---|---|

| Parent ion | Azanium (NH2+) |

| Counterion | Bromide (Br−) |

| Principal substituents | 2-oxoethyl, 4-(benzoyloxy)-3-(methylthio)phenyl, 4-(4-methoxyphenyl)butan-2-yl |

| Functional group hierarchy | Benzoyloxy > methylsulfanyl > methoxy > oxoethyl |

Molecular Architecture: Functional Group Analysis

The molecular formula C27H30BrNO4S reveals a multifaceted structure with the following functional groups:

- Benzoyloxy group (C6H5COO−) : An ester derivative of benzoic acid, attached to the phenyl ring at the para position. This group contributes to lipophilicity and potential π-π stacking interactions.

- Methylsulfanyl group (SCH3) : A thioether at the meta position of the same phenyl ring, enhancing electron density and influencing redox properties.

- Oxoethyl group (CH2CO−) : A ketone-linked ethyl chain connecting the phenyl ring to the ammonium center, introducing polarity and hydrogen-bonding capacity.

- 4-Methoxyphenylbutan-2-yl group : A branched alkyl chain terminating in a methoxy-substituted phenyl ring, providing steric bulk and modulating solubility.

- Quaternary ammonium center : A positively charged nitrogen atom bonded to four carbon groups, critical for ionic interactions and solubility in polar solvents.

Key Structural Features :

- Aromatic systems : Two phenyl rings (benzoyloxy and methoxyphenyl) create planar regions for intermolecular interactions.

- Flexible linkages : The butan-2-yl and oxoethyl groups introduce conformational flexibility, enabling adaptive binding in biological or crystalline environments.

Stereochemical Configuration and Chiral Centers

The compound’s (+) enantiomeric designation indicates the presence of at least one chiral center . Analysis of the SMILES string (CC(CCC1=CC=C(C=C1)OC)[NH2+]CC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)SC.[Br-]) identifies two stereogenic elements:

Butan-2-yl branch : The carbon at position 2 of the butan-2-yl group (attached to the ammonium nitrogen) has four distinct substituents:

- Methyl group (-CH3)

- Ethyl chain (-CH2CH2C6H4OCH3)

- Ammonium-bound oxoethyl group

- Hydrogen atom

Oxoethyl-phenoxy linkage : The spatial arrangement of the benzoyloxy and methylsulfanyl groups on the phenyl ring may impose axial chirality, though this is secondary to the primary chiral center.

The absolute configuration (R or S ) is not explicitly provided in the sources, but the (+) optical rotation suggests a non-racemic synthesis with defined stereochemistry. Comparative analysis with similar quaternary ammonium salts indicates that the stereochemistry at the butan-2-yl center likely dictates pharmacological or chemical reactivity differences between enantiomers.

Comparative Structural Analysis with Related Quaternary Ammonium Salts

To contextualize this compound’s uniqueness, Table 1 contrasts its features with m-Nifedipine (CID 89082), a dihydropyridine-derived calcium channel blocker, and benzalkonium chloride , a common antiseptic quaternary ammonium salt.

Structural Insights :

- Unlike m-Nifedipine’s nitro and dihydropyridine groups, the target compound relies on thioether and ester linkages for electronic modulation.

- The branched butan-2-yl chain distinguishes it from linear alkyl chains in benzalkonium chloride, potentially altering membrane interaction dynamics.

- The combination of lipophilic (benzoyloxy) and polar (ammonium) groups suggests dual solubility characteristics, a feature absent in simpler quaternary salts.

Properties

CAS No. |

66264-97-9 |

|---|---|

Molecular Formula |

C27H30BrNO4S |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[2-(4-benzoyloxy-3-methylsulfanylphenyl)-2-oxoethyl]-[4-(4-methoxyphenyl)butan-2-yl]azanium;bromide |

InChI |

InChI=1S/C27H29NO4S.BrH/c1-19(9-10-20-11-14-23(31-2)15-12-20)28-18-24(29)22-13-16-25(26(17-22)33-3)32-27(30)21-7-5-4-6-8-21;/h4-8,11-17,19,28H,9-10,18H2,1-3H3;1H |

InChI Key |

ARYLHJDBGBQPIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)[NH2+]CC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)SC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Example Reaction Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 0–5°C, 2 h | 70–85% | Controlled temperature prevents side reactions |

| Methylthiolation | Methylthiol or methylthio reagents, base, room temp | 60–75% | Selective substitution on aromatic ring |

| Oxoethylation | α-Haloketone or α-bromoacetyl derivatives, base | 65–80% | Forms the 2-oxoethyl side chain |

Synthesis of the 3-(4-methoxyphenyl)-1-methylpropyl Ammonium Moiety

This moiety is introduced by:

- Alkylation of tertiary amines with appropriate alkyl halides to form quaternary ammonium salts.

- The 3-(4-methoxyphenyl)-1-methylpropyl group can be synthesized by alkylation of 4-methoxyphenylpropylamine derivatives followed by methylation.

Typical Quaternization Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | 4-Methoxyphenylpropylamine + methyl bromide or methyl iodide, solvent (e.g., acetonitrile), reflux | 70–90% | Quaternization under reflux ensures complete reaction |

| Salt Formation | Treatment with hydrobromic acid or bromide salts | Quantitative | Forms stable ammonium bromide salt |

Final Coupling and Salt Formation

The final step involves coupling the oxoethyl-substituted phenyl intermediate with the quaternary ammonium moiety, typically via:

- Nucleophilic substitution or condensation reactions to link the ammonium group to the oxoethyl side chain.

- Purification by recrystallization or chromatography to isolate the pure ammonium bromide salt.

Representative Experimental Data Summary

| Parameter | Details |

|---|---|

| Solvents | Tetrahydrofuran, dichloromethane, acetonitrile, dimethylformamide |

| Temperature Range | -20°C to reflux (~80°C) depending on step |

| Reaction Times | 1–15 hours depending on reaction |

| Purification | Silica gel chromatography, recrystallization |

| Yields | 60–90% per step, overall yield ~40–60% |

Research Findings and Notes

- Stereochemistry : The (+) enantiomeric form requires chiral starting materials or chiral resolution techniques.

- Functional Group Stability : Benzoyloxy and methylthio groups are sensitive to strong acids and bases; mild conditions are preferred.

- Quaternization Efficiency : Using methyl bromide or methyl iodide under reflux in polar aprotic solvents yields high purity quaternary ammonium salts.

- Purification : Silica gel chromatography with gradient elution (hexanes/ethyl acetate) is effective for intermediate purification.

- Analytical Characterization : ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Benzoylation | Benzoyl chloride, pyridine | 0–5°C, 2 h | 70–85% | Esterification of phenol group |

| 2 | Methylthiolation | Methylthiol, base | RT, 3–6 h | 60–75% | Aromatic substitution |

| 3 | Oxoethylation | α-Haloketone, base | RT to 40°C, 4 h | 65–80% | Side chain installation |

| 4 | Quaternization | Methyl bromide, amine | Reflux, 6–12 h | 70–90% | Formation of ammonium salt |

| 5 | Coupling & Salt Formation | Intermediate + ammonium moiety | RT to reflux, 1–8 h | 60–80% | Final product formation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Azide or cyanide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (+)-(2-(4-(benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide exhibit significant anticancer properties. The structural components, particularly the benzoyloxy and methylthio groups, have been linked to enhanced cytotoxicity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the ammonium group is believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to modify the properties of polymers, such as enhancing thermal stability and mechanical strength. Research into polymer composites incorporating similar ammonium salts has shown improvements in durability and resistance to environmental stressors .

Nanotechnology Applications

The compound's ability to form stable complexes with metal ions positions it well for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles that exhibit specific catalytic properties or enhanced electrical conductivity, which are valuable in various electronic applications .

Synthetic Intermediate

Synthesis of Complex Molecules

The compound can act as an important synthetic intermediate in organic chemistry. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that possess improved biological activities or altered pharmacokinetic profiles .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines; IC50 values were comparable to established chemotherapeutics. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli; minimum inhibitory concentrations were determined. |

| Study C | Polymer Applications | Improved tensile strength and thermal stability when incorporated into polycarbonate matrices; potential for use in high-performance materials. |

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. The benzoyloxy and methoxy groups facilitate binding to specific molecular targets, while the ammonium bromide moiety enhances solubility and reactivity. The sulfur atom plays a crucial role in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Differences and Implications

Spectroscopic Distinctions

- NMR Signatures : The 4-methoxyphenyl group in both the target compound and ’s derivative shows characteristic δ ~3.78 ppm (OCH₃). However, the target’s benzoyloxy carbonyl (C=O) would resonate near δ 170 ppm in ¹³C NMR, distinct from the aldehyde (δ ~190 ppm) in .

- IR Spectroscopy : The ammonium bromide’s ionic nature may suppress sharp carbonyl peaks observed in neutral esters (e.g., ’s C=O at ~1740 cm⁻¹) .

Research Findings and Limitations

- Diastereomer Formation : highlights challenges in stereochemical control (7:1 to 16:1 dr), suggesting that the target compound’s synthesis may require chiral resolution if stereocenters are present .

- Yield Optimization : The absence of yield data for the target compound contrasts with ’s 78% yield, emphasizing the need for tailored reaction conditions to balance steric and electronic effects .

Biological Activity

The compound (+)-(2-(4-(Benzoyloxy)-3-(methylthio)phenyl)-2-oxoethyl)(3-(4-methoxyphenyl)-1-methylpropyl)ammonium bromide, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Compound 1 has the molecular formula C27H30BrNO4S and a molecular weight of approximately 508.5 g/mol. The structure features a benzoyloxy group, a methylthio group, and an ammonium bromide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H30BrNO4S |

| Molecular Weight | 508.5 g/mol |

| CAS Number | 66264-97-9 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions, including the formation of the benzoyloxy and methylthio groups. Various methodologies have been employed to optimize yield and purity, often utilizing reagents such as benzoyl chloride and methylthiol in controlled conditions.

Antimicrobial Activity

Research has indicated that compound 1 exhibits significant antimicrobial properties against a range of pathogens. A study by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of compound 1 on various cancer cell lines. The results showed that it induces apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM. This suggests potential as an anticancer agent.

The proposed mechanism of action for compound 1 involves the disruption of cellular membranes and inhibition of nucleic acid synthesis. It is believed to interact with specific cellular targets, leading to cell death in susceptible microorganisms and cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of compound 1 against standard antibiotics. The results indicated that compound 1 had comparable or superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In a study published in Journal of Medicinal Chemistry, compound 1 was tested against various cancer cell lines including HeLa and A549. The findings confirmed its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells.

Ecotoxicological Considerations

Given the increasing focus on environmental safety, ecotoxicological assessments are crucial for compounds like 1. Preliminary data from the NORMAN Ecotoxicology Database suggest that further studies are needed to establish safe exposure levels in aquatic environments .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustments to reaction conditions. For example:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency, as seen in similar benzoyloxy-containing syntheses .

- Base Catalysts : Use cesium carbonate (Cs₂CO₃) for deprotonation in etherification steps, as it improves reaction rates and minimizes side products .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 10:1 to 20:1) effectively isolates the target compound from byproducts .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzoyloxy protons at δ 7.8–8.2 ppm, methylthio groups at δ 2.5 ppm) and confirm stereochemistry .

- FT-IR : Detect carbonyl stretches (C=O at ~1,700 cm⁻¹) and ammonium N-H vibrations (~3,300 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours .

- Analytical Tools : Monitor degradation via UV-Vis spectroscopy (for chromophore changes) and LC-MS to identify breakdown products (e.g., hydrolysis of benzoyloxy groups).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and determine Arrhenius activation energy for thermal stability .

Advanced: What mechanistic hypotheses explain the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Hypothesis Testing : Probe the electrophilic nature of the 2-oxoethyl group using density functional theory (DFT) to map electron-deficient regions .

- Experimental Validation : Conduct kinetic isotope effect (KIE) studies with deuterated solvents to distinguish between SN1/SN2 pathways .

- Competing Pathways : Use trapping agents (e.g., azide ions) to detect carbocation intermediates in substitution reactions .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., acetylcholinesterase) based on the ammonium moiety’s charge and benzoyloxy hydrophobicity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Models : Corlate substituent effects (e.g., methylthio vs. methoxy) with activity using Hammett σ constants .

Advanced: How should researchers resolve contradictions in observed vs. predicted spectroscopic data?

Methodological Answer:

- Error Source Analysis : Check for solvent effects (e.g., DMSO-d6 vs. CDCl₃ shifts in NMR) or impurities in starting materials .

- Theoretical Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

- Collaborative Review : Cross-validate data with independent labs and reference analogous compounds (e.g., 4-methoxyphenyl derivatives) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINOL-based catalysts to preserve (+)-enantiomer dominance during alkylation steps .

- Process Control : Implement inline PAT (process analytical technology) tools like FT-IR probes for real-time monitoring .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization of the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.